molecular formula C27H21ClN4O3 B15002818 6-[4-[(4-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

6-[4-[(4-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

Cat. No.: B15002818
M. Wt: 484.9 g/mol
InChI Key: MFMGMIOWDIHLBP-UHFFFAOYSA-N
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Description

6-[4-[(4-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

The synthesis of 6-[4-[(4-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of chlorinated aromatic compounds and methoxyphenyl derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-[4-[(4-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is being conducted on its potential therapeutic properties, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[4-[(4-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 6-[4-[(4-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione stands out due to its unique structural features and chemical properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior, making each unique in its own right.

Properties

Molecular Formula

C27H21ClN4O3

Molecular Weight

484.9 g/mol

IUPAC Name

6-[4-[(4-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

InChI

InChI=1S/C27H21ClN4O3/c1-31-26(34)24-20(17-8-12-19(13-9-17)35-15-16-6-10-18(28)11-7-16)14-23(33)30-25(24)32-22-5-3-2-4-21(22)29-27(31)32/h2-13,20H,14-15H2,1H3,(H,30,33)

InChI Key

MFMGMIOWDIHLBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC(=O)CC2C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)N5C1=NC6=CC=CC=C65

Origin of Product

United States

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